

The Pharmacokinetics and Metabolism of GS-443902: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	GS-443902	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 is the pharmacologically active nucleoside triphosphate analogue that acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). It is the key metabolite responsible for the antiviral activity of the prodrugs remdesivir (GS-5734) and its parent nucleoside, GS-441524.[1][2][3][4][5] Understanding the intricate metabolic journey and pharmacokinetic profile of GS-443902 is paramount for the optimization of existing antiviral therapies and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the metabolism, pharmacokinetics, and relevant experimental methodologies associated with GS-443902, tailored for professionals in the field of drug development and virology.

Metabolic Activation Pathway

The formation of the active triphosphate, **GS-443902**, is a critical intracellular process that enables its therapeutic action. This activation occurs through distinct pathways depending on the administered prodrug.

From Remdesivir (GS-5734):

Remdesivir, a monophosphoramidate prodrug, is designed to enhance intracellular delivery of the active moiety.[6][7] Once inside the cell, remdesivir undergoes a multi-step enzymatic



conversion:

- Hydrolysis by Esterases: Carboxylesterase 1 (CES1) and, to a lesser extent, Cathepsin A (CatA) hydrolyze the ester bond in remdesivir, leading to the formation of an intermediate alanine metabolite, GS-704277.[5][8][9][10][11]
- Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved, yielding the nucleoside monophosphate.
- Phosphorylation: Subsequent phosphorylations by cellular kinases convert the monophosphate to the diphosphate and finally to the active triphosphate, GS-443902.[12]

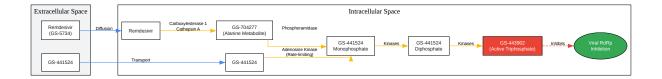
From GS-441524:

GS-441524, the parent nucleoside of remdesivir, can also be administered directly.[13][14] Its conversion to the active triphosphate, **GS-443902**, follows a more direct, yet potentially rate-limiting, phosphorylation cascade:

- Initial Phosphorylation: Cellular kinases, likely including adenosine kinase, catalyze the initial phosphorylation of GS-441524 to its monophosphate form. This step is considered a critical and potentially rate-limiting factor in the activation of GS-441524.[1][13]
- Subsequent Phosphorylations: The monophosphate is then further phosphorylated to the diphosphate and ultimately to the active triphosphate, **GS-443902**, by cellular kinases.[14]

The active **GS-443902** then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, becoming incorporated into the nascent viral RNA chain and causing premature termination of transcription.[15]





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Caption: Metabolic activation of Remdesivir and GS-441524 to GS-443902.

Pharmacokinetics of GS-441524

The majority of pharmacokinetic data available pertains to GS-441524, the direct precursor to **GS-443902** and the major plasma metabolite of remdesivir.[14]

In Vitro Properties

Parameter	Species	Value	Reference
Plasma Protein Binding	Mouse, Rat, Monkey, Dog, Human	22-38% (unbound fraction 62-78%)	[1]
Metabolic Stability	Mouse, Rat, Monkey, Dog, Human	Stable in liver microsomes, cytosols, and hepatocytes	[1]
Transporter Substrate	Human	MDR1, BCRP, CNT3, ENT1, ENT2	[1]
Not a Substrate for	Human	CNT1, CNT2, ENT4	[1]

In Vivo Pharmacokinetics Following Intravenous (IV) Administration



Parameter	Mouse	Rat	Monkey	Dog
Dose (mg/kg)	5	2	2	2
Clearance (CLp, mL/min/kg)	26	13.5	10.4	4.1
Volume of Distribution (Vdss, L/kg)	2.4	1.8	1.1	0.92
Half-life (t1/2, h)	3.9	-	1.3	2.1

Data compiled from a study by Li et al., 2021.[1]

In Vivo Pharmacokinetics Following Oral (PO)

Administration

Parameter	Mouse	Rat	Monkey	Dog
Dose (mg/kg)	10	10	5	5
Cmax (ng/mL)	582	1330	93.3	1790
Tmax (h)	1.5	0.7	1.3	1.2
AUC (ng·h/mL)	2540	6090	459	11900
Bioavailability (%)	39	33	8.3	85

Data compiled from a study by Li et al., 2021.[1]

Pharmacokinetics of GS-443902

Direct pharmacokinetic studies of **GS-443902** are challenging due to its exclusive intracellular localization.[16] However, studies measuring its concentration in peripheral blood mononuclear cells (PBMCs) after remdesivir administration provide valuable insights.



Parameter	Human (Healthy Volunteers)
Administration	Remdesivir IV (200 mg day 1, 100 mg daily for 4 or 9 days)
Intracellular Half-life (PBMCs)	Approximately 43.4 hours
Observation	High intracellular trough concentrations observed in PBMCs, indicating efficient conversion from remdesivir.

Data from studies on remdesivir pharmacokinetics.[12][17]

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary. However, the methodologies employed in the cited literature provide a solid framework for designing similar studies.

In Vitro Metabolism and Stability Assays

- Objective: To assess the metabolic stability of the compound in various biological matrices.
- Methodology:
 - Matrix Preparation: Liver microsomes, cytosols, or hepatocytes are prepared from different species (e.g., mouse, rat, monkey, dog, human).
 - Incubation: The test compound (e.g., GS-441524) is incubated with the prepared biological matrix at a specific concentration (e.g., 1 μM) and temperature (37°C). The incubation mixture typically includes cofactors like NADPH for microsomal studies.
 - Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
 - Analysis: The concentration of the remaining parent compound is quantified using analytical techniques like LC-MS/MS.

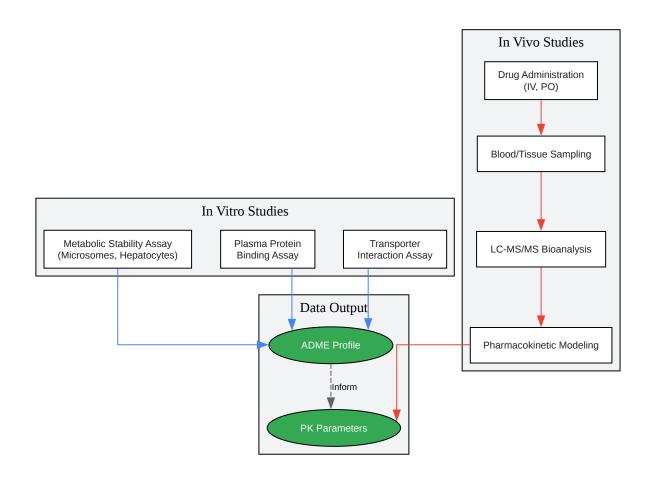


 Data Interpretation: The rate of disappearance of the parent compound is used to calculate parameters like in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Studies in Animals

- Objective: To determine the pharmacokinetic profile of the compound after administration to animal models.
- Methodology:
 - Animal Models: Common models include C57BL/6 mice, Sprague-Dawley rats,
 Cynomolgus monkeys, and Beagle dogs.
 - Drug Administration: The compound is administered via the desired route, typically intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess bioavailability.
 - Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
 - Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
 - Bioanalysis: The concentration of the drug and its major metabolites in plasma is quantified using a validated LC-MS/MS method.
 - Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using noncompartmental or compartmental modeling to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vdss, t1/2, and bioavailability).





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